Diacetyl-3,3'-dinitrobenzidine

Overview

Description

Synthesis Analysis

The synthesis of compounds related to Diacetyl-3,3'-dinitrobenzidine involves various chemical reactions and methodologies. For example, the synthesis of polyimides derived from diamine monomers, including those containing nitrobenzene units, typically involves a multi-step process starting from base aromatic or heteroaromatic compounds. These processes may include acylation, nitration, and reduction steps, followed by polycondensation with dianhydrides to form polyimides (Zhang et al., 2005).

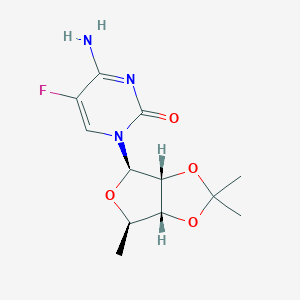

Molecular Structure Analysis

The molecular structure of compounds similar to Diacetyl-3,3'-dinitrobenzidine can be complex, with various functional groups influencing their chemical behavior. X-ray diffraction studies and molecular modeling are common techniques used to elucidate their structures. These studies reveal the arrangement of atoms within the molecule and how this influences their properties and reactivity (Akila et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include coordination with metal ions, forming complexes with specific geometries and properties. The reactivity of these compounds can be influenced by the presence of functional groups, such as nitro groups, which can participate in electron transfer reactions. The formation of coordination polymers and complexes is a significant area of study, revealing insights into the chemical behavior of these compounds under various conditions (Pedireddi & Varughese, 2004).

Scientific Research Applications

- It is utilized in synthesizing 4-aminopyrazolo[3,4-d]pyrimidine derivatives from 5-acetyl-6-amino-4-methylsulfanylpyrimidines (Komkov et al., 2012).

- It plays a role in the synthesis of thermally stable aromatic poly(imide amide benzimidazole) copolymers (Wang & Wu, 2003).

- Diacetyl-3,3'-dinitrobenzidine is involved in producing poly(2,2'-arylene-4,4'-bis(4-alkylquinolines))s with adjustable photophysical, redox, and electroluminescent properties (Tonzola et al., 2005).

- It contributes to the electrochemical reduction process, leading to the formation of 2,3′-dinitrosobenzidine (Aravamuthan et al., 1985).

- It is significant in explaining the low pK value of 2,3'-dinitrobenzidine due to the electron-draining nature of the nitrogroup and intramolecular hydrogen bonding (Aravamuthan et al., 1982).

- The compound is relevant in studying the reaction mechanism and formation of 3,5-diacetyl-1,4-dihydrolutidine in aqueous solutions (Teramae & Maruo, 2013).

- Its electrochemical reduction in buffered aqueous methanol involves a ten-electron transfer and the existence of a nitroso intermediate (Aravamuthan et al., 1989).

Safety and Hazards

While specific safety and hazard information for Diacetyl-3,3’-dinitrobenzidine is not available, it’s important to note that related compounds like diacetyl have been associated with severe respiratory impairment when inhaled . Therefore, appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name |

N-[4-(4-acetamido-3-nitrophenyl)-2-nitrophenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O6/c1-9(21)17-13-5-3-11(7-15(13)19(23)24)12-4-6-14(18-10(2)22)16(8-12)20(25)26/h3-8H,1-2H3,(H,17,21)(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFDUXNDMUMYHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)C)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403553 | |

| Record name | 3,3'-dinitro-N,N'-diacetylbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diacetyl-3,3'-dinitrobenzidine | |

CAS RN |

6378-90-1 | |

| Record name | 3,3'-dinitro-N,N'-diacetylbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-](/img/structure/B17108.png)